1-(1-Bromovinyl)-2-chlorobenzene
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Overview
Description
1-(1-Bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base. Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It serves as a dienophile in [4+2] cycloaddition reactions.
Lithium-Halogen Exchange: This compound can undergo lithium-halogen exchange reactions in the presence of alkyllithium.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Cycloaddition: Palladium-catalyzed reactions are often used.
Lithium-Halogen Exchange: Alkyllithium reagents are employed under low-temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex cyclic structures, while substitution reactions produce various substituted benzene derivatives.
Scientific Research Applications
1-(1-Bromovinyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: The compound is explored for its potential use in drug development due to its unique reactivity.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(1-Bromovinyl)-2-chlorobenzene exerts its effects involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo addition reactions, while the chlorobenzene ring can participate in electrophilic aromatic substitution reactions . These reactions are facilitated by the electron-withdrawing nature of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack.
Comparison with Similar Compounds
- 1-(1-Bromovinyl)-2-fluorobenzene
- 1-(1-Bromovinyl)-2-iodobenzene
- 1-(1-Bromovinyl)-2-methylbenzene
Comparison: 1-(1-Bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens enhances its electrophilic and nucleophilic substitution potential, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C8H6BrCl |
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Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2 |
InChI Key |
AHIJXCXSTQNQLI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1Cl)Br |
Origin of Product |
United States |
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